molecular formula C16H14ClN3O B13380228 N-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]-N-(4-methoxyphenyl)amine

N-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]-N-(4-methoxyphenyl)amine

Cat. No.: B13380228
M. Wt: 299.75 g/mol
InChI Key: OWWHUUIJKRTCEI-UHFFFAOYSA-N
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Description

N-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]-N-(4-methoxyphenyl)amine is a chemical compound that belongs to the class of pyrazole derivatives

Properties

Molecular Formula

C16H14ClN3O

Molecular Weight

299.75 g/mol

IUPAC Name

5-(4-chlorophenyl)-N-(4-methoxyphenyl)-1H-pyrazol-3-amine

InChI

InChI=1S/C16H14ClN3O/c1-21-14-8-6-13(7-9-14)18-16-10-15(19-20-16)11-2-4-12(17)5-3-11/h2-10H,1H3,(H2,18,19,20)

InChI Key

OWWHUUIJKRTCEI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC2=NNC(=C2)C3=CC=C(C=C3)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]-N-(4-methoxyphenyl)amine typically involves the cyclocondensation of α, β-unsaturated aldehydes or ketones with substituted phenylhydrazine. This reaction is often catalyzed by vitamin B1, which acts as a green catalyst, providing favorable catalytic activity and reusability. The reaction conditions are generally mild, and the process is metal-free, acid-free, and base-free .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

N-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]-N-(4-methoxyphenyl)amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines. Substitution reactions can result in various substituted derivatives of the original compound.

Scientific Research Applications

N-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]-N-(4-methoxyphenyl)amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]-N-(4-methoxyphenyl)amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, pyrazole derivatives have been shown to inhibit certain enzymes involved in inflammation and cancer progression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]-N-(4-methoxyphenyl)amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 4-chlorophenyl and 4-methoxyphenyl groups enhances its potential as a versatile building block for the synthesis of new compounds with tailored properties.

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